Cas no 303149-17-9 (1-(4-METHYLBENZYL)-1H-INDOLE-2,3-DIONE 3-OXIME)

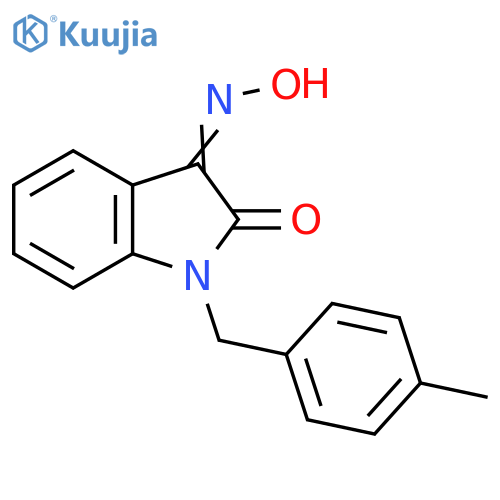

303149-17-9 structure

商品名:1-(4-METHYLBENZYL)-1H-INDOLE-2,3-DIONE 3-OXIME

CAS番号:303149-17-9

MF:C16H14N2O2

メガワット:266.294563770294

CID:5269560

1-(4-METHYLBENZYL)-1H-INDOLE-2,3-DIONE 3-OXIME 化学的及び物理的性質

名前と識別子

-

- 1-(4-METHYLBENZYL)-1H-INDOLE-2,3-DIONE 3-OXIME

- (3Z)-3-(hydroxyimino)-1-[(4-methylphenyl)methyl]-2,3-dihydro-1H-indol-2-one

- 1H-Indole-2,3-dione, 1-[(4-methylphenyl)methyl]-, 3-oxime

-

- インチ: 1S/C16H14N2O2/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)15(17-20)16(18)19/h2-9,20H,10H2,1H3

- InChIKey: AXAQCZUETWYHAU-UHFFFAOYSA-N

- ほほえんだ: N1(CC2=CC=C(C)C=C2)C2=C(C=CC=C2)C(=NO)C1=O

1-(4-METHYLBENZYL)-1H-INDOLE-2,3-DIONE 3-OXIME 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | 11F-371S-1MG |

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime |

303149-17-9 | >90% | 1mg |

£28.00 | 2025-02-09 | |

| Key Organics Ltd | 11F-371S-10MG |

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime |

303149-17-9 | >90% | 10mg |

£48.00 | 2025-02-09 | |

| Key Organics Ltd | 11F-371S-100MG |

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime |

303149-17-9 | >90% | 100mg |

£110.00 | 2025-02-09 | |

| Key Organics Ltd | 11F-371S-5MG |

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime |

303149-17-9 | >90% | 5mg |

£35.00 | 2025-02-09 | |

| Key Organics Ltd | 11F-371S-50MG |

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime |

303149-17-9 | >90% | 50mg |

£77.00 | 2025-02-09 |

1-(4-METHYLBENZYL)-1H-INDOLE-2,3-DIONE 3-OXIME 関連文献

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

303149-17-9 (1-(4-METHYLBENZYL)-1H-INDOLE-2,3-DIONE 3-OXIME) 関連製品

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量